molecular formula C16H12FNO2 B15143115 Tubulin inhibitor 16

Tubulin inhibitor 16

Cat. No.: B15143115
M. Wt: 269.27 g/mol
InChI Key: HZIKMGXAFFAFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 16 is a compound that targets the tubulin protein, which is a key component of the microtubule network within cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors, such as this compound, are of significant interest in cancer research due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Preparation Methods

The synthesis of Tubulin inhibitor 16 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Tubulin inhibitor 16 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific functional groups being modified .

Scientific Research Applications

Tubulin inhibitor 16 has a wide range of scientific research applications, including:

Mechanism of Action

Tubulin inhibitor 16 exerts its effects by binding to the colchicine binding site on the tubulin protein. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within the cell. As a result, cell division is inhibited, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic pathways .

Comparison with Similar Compounds

Tubulin inhibitor 16 can be compared with other tubulin inhibitors such as:

    Colchicine: Like this compound, colchicine binds to the colchicine binding site on tubulin and inhibits microtubule polymerization. this compound may have different pharmacokinetic properties and potency.

    Vinblastine: This compound binds to a different site on tubulin and promotes microtubule depolymerization. It is widely used in cancer therapy but has a different mechanism of action compared to this compound.

    Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization.

The uniqueness of this compound lies in its specific binding to the colchicine site and its potential for development into a new class of anticancer agents with distinct pharmacological properties .

Properties

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

6-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H12FNO2/c1-20-13-4-2-3-10(8-13)15-9-11-7-12(17)5-6-14(11)16(19)18-15/h2-9H,1H3,(H,18,19)

InChI Key

HZIKMGXAFFAFJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=CC(=C3)F)C(=O)N2

Origin of Product

United States

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